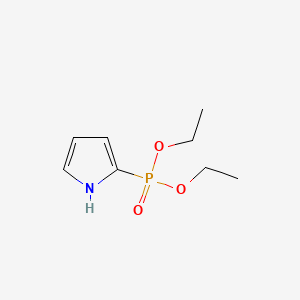

Diethyl 1H-pyrrol-2-ylphosphonate

Description

Structure

3D Structure

Properties

CAS No. |

941-24-2 |

|---|---|

Molecular Formula |

C8H14NO3P |

Molecular Weight |

203.18 g/mol |

IUPAC Name |

2-diethoxyphosphoryl-1H-pyrrole |

InChI |

InChI=1S/C8H14NO3P/c1-3-11-13(10,12-4-2)8-6-5-7-9-8/h5-7,9H,3-4H2,1-2H3 |

InChI Key |

PMNVXQUVEZELCI-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C1=CC=CN1)OCC |

Origin of Product |

United States |

Reactivity and Derivatization of the Diethyl 1h Pyrrol 2 Ylphosphonate Core Structure

Functional Group Transformations on the Pyrrole (B145914) Ring

The pyrrole ring of diethyl 1H-pyrrol-2-ylphosphonate is amenable to various functionalization reactions, including coupling and halogenation, which introduce new substituents and pave the way for further derivatization.

The Horner-Wadsworth-Emmons (HWE) reaction is a widely used method for the formation of alkenes from phosphonate (B1237965) carbanions and aldehydes or ketones. wikipedia.org In the context of pyrrole phosphonates, this reaction provides a route to 5-methylene-2H-pyrrol-2-one derivatives. For instance, diethyl 1,5-dihydro-4-methyl-5-oxo-3-(p-tolyl)-2H-pyrrol-2-ylphosphonate undergoes a Horner-Emmons type coupling with various aldehydes to yield the corresponding 5-methylene derivatives. meral.edu.mm This approach has been successfully applied to the synthesis of C/D-rings components of phycocyanobilin. meral.edu.mm

The reaction typically involves the deprotonation of the phosphonate to form a stabilized carbanion, which then acts as a nucleophile, attacking the carbonyl carbon of an aldehyde. wikipedia.org The resulting intermediate eliminates a dialkylphosphate salt to form the C=C double bond. wikipedia.org This methodology is particularly useful for creating exocyclic double bonds on the pyrrole ring system.

A three-component reaction of 4-chlorobenzaldehyde, aminomethylphosphonate, and ynones can also produce 1H-pyrrol-2-ylphosphonates. nih.gov Furthermore, Kabachnik–Fields adducts derived from carbocyclic acetylenic aldehydes can undergo a 5-exo-dig cyclization to yield dialkyl 1H-pyrrol-2-ylphosphonates. nih.gov

Table 1: Examples of Horner-Emmons Type Coupling Reactions

| Phosphonate Reactant | Aldehyde | Product | Yield (%) |

| Diethyl 1,5-dihydro-4-methyl-5-oxo-3-(p-tolyl)-2H-pyrrol-2-ylphosphonate | Benzaldehyde | 5-Benzylidene-4-methyl-3-(p-tolyl)-1,5-dihydro-2H-pyrrol-2-one | Good |

| Diethyl 1,5-dihydro-4-methyl-5-oxo-3-(p-tolyl)-2H-pyrrol-2-ylphosphonate | Acetaldehyde | 5-Ethylidene-4-methyl-3-(p-tolyl)-1,5-dihydro-2H-pyrrol-2-one | Good |

Data compiled from research on the synthesis of tetrapyrrole pigments. meral.edu.mm

Bromination of the pyrrole ring is a key step for introducing further functionality. For example, diethyl 3,4-disubstituted 5-bromo-2-pyrrolylphosphonates can be prepared and subsequently hydrolyzed under acidic conditions to regioselectively yield diethyl 3,4-disubstituted 1,5-dihydro-5-oxo-2H-pyrrol-2-ylphosphonates. meral.edu.mm

In a study focused on Knorr pyrrole (diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate), bromination with N-bromosuccinimide (NBS) or bromine under various conditions was investigated with the goal of subsequent phosphorylation. buketov.edu.kz The reaction of Knorr pyrrole with two moles of NBS initiated by azobis(isobutyronitrile) in boiling carbon tetrachloride, or with excess bromine in acetic acid, resulted in the formation of diethyl 5-(dibromomethyl)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrole-3,4-dicarboxylate. buketov.edu.kz This product, known as Halbig's product, features two bromine atoms on the methyl group at the 5-position, indicating that the bromination occurs at the α-methyl group rather than directly on the pyrrole ring under these conditions. buketov.edu.kz

Table 2: Bromination Conditions for Diethyl 3,5-dimethyl-1H-pyrrole-2,4-dicarboxylate

| Brominating Agent | Molar Ratio (Pyrrole:Agent) | Solvent | Conditions | Product |

| N-Bromosuccinimide | 1:2 | Carbon Tetrachloride | Boiling, AIBN initiated | Diethyl 5-(dibromomethyl)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrole-3,4-dicarboxylate |

| Bromine | 1:4 | Acetic Acid | 38-45°C | Diethyl 5-(dibromomethyl)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrole-3,4-dicarboxylate |

| Bromine | 1:5 | Acetic Acid | 40-50°C | Diethyl 5-(dibromomethyl)-3-methyl-2-oxo-2,3-dihydro-1H-pyrrole-3,4-dicarboxylate |

Data from a study on the structure of Halbig's product. buketov.edu.kz

Synthesis of Saturated and Oxidized Pyrrole Phosphonate Analogues

The modification of the pyrrole ring itself, through reduction or oxidation, leads to the formation of important analogues such as pyrrolidine (B122466) and pyrrolidinone phosphonates.

The reduction of the C=N double bond in (3,4-dihydro-2H-pyrrol-2-yl)phosphonates is a direct route to the corresponding saturated diethyl (pyrrolidin-2-yl)phosphonates. mdpi.comnih.gov This transformation can be achieved through catalytic hydrogenation. For instance, the reduction of bicyclic iminophosphonates has been successfully carried out using hydrogen gas at atmospheric pressure with a Pd/C catalyst. mdpi.comub.edu In some cases, more drastic conditions, such as higher pressure (300 psi), are required. mdpi.com

Another effective reducing agent for this transformation is sodium cyanoborohydride (NaBH₃CN) in acetonitrile. mdpi.com This method has been used to reduce a variety of substituted (3-phenylcarbamoyl-3,4-dihydro-2H-pyrrol-2-yl)phosphonates to their corresponding pyrrolidine derivatives. mdpi.com The resulting aminophosphonates are considered phosphonic analogues of α-amino acids. nih.gov

Table 3: Reduction Methods for the Synthesis of Diethyl (Pyrrolidin-2-yl)phosphonates

| Starting Material | Reducing Agent | Catalyst | Solvent | Conditions | Product | Yield (%) |

| Diethyl (3-phenylcarbamoyl-3,4-dihydro-2H-pyrrol-2-yl)phosphonate | H₂ | 20% Pd/C | Isopropanol | 300 psi, rt, overnight | Diethyl (3-phenylcarbamoylpyrrolidin-2-yl)phosphonate | 90 |

| Diethyl α-methyl-(3-phenylcarbamoyl-3,4-dihydro-2H-pyrrol-2-yl)phosphonate | NaBH₃CN | - | CH₃CN/H₂O | rt, 1h | Diethyl α-methyl-(3-phenylcarbamoylpyrrolidin-2-yl)phosphonate | - |

| Bicyclic α-iminophosphonate | H₂ | - | - | Atmospheric pressure | Diethyl (pyrrolidine-2-yl)phosphonate | 84-90 |

Data compiled from studies on substituted diethyl (pyrrolidin-2-yl)phosphonates. mdpi.comub.edu

The synthesis of diethyl (5-oxopyrrolidin-2-yl)phosphonates can be achieved through a multi-step sequence starting from a 1,3-dipolar cycloaddition reaction. nih.govnih.gov The cycloaddition of N-benzyl-C-(diethoxyphosphoryl)nitrone with dimethyl maleate (B1232345) yields a diastereoisomeric (isoxazolidin-3-yl)phosphonate. nih.govnih.gov This cycloadduct is then subjected to hydrogenation, which cleaves the N-O bond of the isoxazolidine (B1194047) ring. Subsequent treatment with ammonia (B1221849) leads to the formation of the desired O,O-diethyl 3-carbamoyl-4-hydroxy(5-oxopyrrolidin-2-yl)phosphonate. nih.govnih.gov

An alternative approach involves the acidic hydrolysis of diethyl 3,4-disubstituted 5-bromo-2-pyrrolylphosphonates, which regioselectively produces diethyl 3,4-disubstituted 1,5-dihydro-5-oxo-2H-pyrrol-2-ylphosphonates. meral.edu.mm

Table 4: Synthesis of a Functionalized Diethyl (5-Oxopyrrolidin-2-yl)phosphonate

| Intermediate | Reaction Step | Reagents/Conditions | Product |

| O,O-diethyl 2-benzyl-4,5-dimethoxycarbonyl(isoxazolidin-3-yl)phosphonate | Hydrogenation | H₂, 20% Pd(OH)₂–C, MeOH, rt, 24h | Intermediate amino ester |

| Intermediate amino ester | Ammonolysis | aq. NH₃, MeOH, rt, 17h | O,O-diethyl 3-carbamoyl-4-hydroxy(5-oxopyrrolidin-2-yl)phosphonate |

Data from a study on the synthesis of functionalized pyrrolidine phosphonates. nih.govmdpi.com

Bicyclic iminophosphonates serve as versatile precursors for the synthesis of dihydropyrrolylphosphonates through ring-opening reactions. Treatment of these bicyclic derivatives with a solution of sodium hydroxide (B78521) in a mixture of THF and water leads to the opening of the imide-containing ring. mdpi.comnih.gov This reaction, which also involves decarboxylation, yields (3-phenylcarbamoyl-3,4-dihydro-2H-pyrrol-2-yl)phosphonate derivatives. mdpi.comnih.gov

These ring-opening strategies provide access to functionalized dihydropyrrole structures that are not easily accessible through other synthetic routes. The resulting compounds can then be further modified, for example, by reduction of the imine group to afford saturated pyrrolidine phosphonates. mdpi.comnih.gov

Advanced Spectroscopic and Structural Elucidation of Pyrrolylphosphonates

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the solution-state structure of pyrrolylphosphonates. Analysis of ¹H, ¹³C, and ³¹P nuclei provides detailed information about the chemical environment, connectivity, and stereochemistry of the molecule.

While detailed spectral assignments for the parent diethyl 1H-pyrrol-2-ylphosphonate are not extensively published, data from closely related analogues, such as diethyl (4-phenyl-1H-pyrrol-2-yl)phosphonate, offer significant insight. The ¹H NMR spectrum typically shows characteristic signals for the pyrrole (B145914) ring protons, the ethoxy groups of the phosphonate (B1237965) moiety, and the N-H proton. The pyrrole protons appear as multiplets in the aromatic region, with their chemical shifts and coupling patterns being influenced by the position of the phosphonate group and other substituents. The methylene (B1212753) (CH₂) and methyl (CH₃) protons of the diethyl phosphonate group present as a complex multiplet and a triplet, respectively, due to coupling with each other and the phosphorus nucleus.

The ¹³C NMR spectrum is characterized by signals for the pyrrole ring carbons, with the carbon atom directly attached to the phosphorus (C2) appearing as a doublet with a large one-bond C-P coupling constant (¹JCP). The other pyrrole carbons also exhibit smaller two- or three-bond couplings to phosphorus. The signals for the ethoxy carbons also show coupling to the phosphorus atom.

³¹P NMR spectroscopy provides a specific window into the phosphorus environment, typically showing a single resonance for the phosphonate group, confirming the presence of a single phosphorus species.

Representative NMR Data for Diethyl (4-phenyl-1H-pyrrol-2-yl)phosphonate rsc.org

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constants (J, Hz) | Assignment |

| ¹H | 7.50 | d, J = 7.2 | 3H, Phenyl |

| 7.41-7.39 | m | 1H, Phenyl | |

| 7.32-7.39 | m | 3H, Pyrrole & Phenyl | |

| 4.31–4.03 | m | 4H, OCH₂ | |

| 1.34 | t, J = 7.1 | 6H, CH₃ | |

| ³¹P | ~19 | s | P=O |

| ¹³C | ~16 | d, J ≈ 6 | POCH₂CH₃ |

| ~62 | d, J ≈ 5 | POCH₂ | |

| ~127 | d, J ≈ 199 | P-C (Pyrrole) |

Note: Data presented is for a substituted derivative and serves as a representative example. Specific shifts and couplings for the unsubstituted this compound may vary.

Vicinal, or three-bond, coupling constants (³J) are invaluable for determining the conformation of molecules, as their magnitude is dependent on the dihedral angle between the coupled nuclei, a relationship described by the Karplus equation. In pyrrolylphosphonates, these couplings can reveal the preferred orientation of the diethyl phosphonate group relative to the pyrrole ring.

³J(H,H): Vicinal proton-proton couplings within the pyrrole ring and any aliphatic substituents provide information on the ring's substitution pattern and the conformation of side chains.

³J(H,P) and ³J(C,P): These heteronuclear coupling constants are particularly important for defining the conformation around the C2-P bond. The magnitude of the coupling between the phosphorus nucleus and protons or carbons three bonds away (e.g., H3 and C3/C5 on the pyrrole ring) allows for the calculation of the torsional angle, indicating whether the phosphonate group is syn- or anti-periplanar to different parts of the ring. Studies on related phosphonates show that these values are sensitive to steric and electronic effects of substituents on the ring. mdpi.com

Nuclear Overhauser Effect Spectroscopy (NOESY) is a 2D NMR technique that detects correlations between nuclei that are close in space, typically within 5 Å, regardless of their bonding connectivity. meral.edu.mmnih.govncats.io While the parent this compound is achiral, NOESY is crucial for establishing the relative stereochemistry of its substituted derivatives.

For instance, in a disubstituted pyrrole, a NOESY experiment can unambiguously determine whether the substituents are on the same side (cis) or opposite sides (trans) of the ring by observing the presence or absence of a cross-peak between their protons. In studies of substituted pyrrolinones, NOE measurements have been used to definitively assign the (Z) or (E) stereochemistry of exocyclic double bonds. This technique is therefore essential for the stereochemical characterization of more complex pyrrolylphosphonate structures.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule. For this compound and its derivatives, the IR spectrum is dominated by characteristic absorption bands.

The most prominent bands include a strong absorption for the P=O (phosphoryl) stretch, typically found in the 1210-1250 cm⁻¹ region. Strong bands corresponding to the P-O-C stretching vibrations are also present, usually around 1020-1050 cm⁻¹. The N-H stretch of the pyrrole ring appears as a broad band in the region of 3150-3250 cm⁻¹, while C-H stretching from the ethyl groups and the aromatic ring are observed around 2850-3100 cm⁻¹.

Characteristic IR Absorption Frequencies for Substituted Pyrrolylphosphonates rsc.org

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~3200 | Medium, Broad | N-H Stretch (Pyrrole) |

| ~2980 | Medium | C-H Stretch (Aliphatic) |

| ~1590 | Medium | C=C Stretch (Pyrrole Ring) |

| ~1240 | Strong | P=O Stretch |

| ~1040 | Strong | P-O-C Stretch |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of a molecule's mass-to-charge ratio (m/z), allowing for the unambiguous determination of its elemental formula. mdpi.com For this compound, the molecular formula is C₈H₁₄NO₃P, which corresponds to a monoisotopic mass of approximately 203.0711 g/mol .

HRMS analysis, typically using techniques like Electrospray Ionization (ESI), would show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 204.0784 or the sodium adduct [M+Na]⁺ at m/z 226.0604. The experimental mass is typically measured to within 5 parts per million (ppm) of the calculated value, providing definitive confirmation of the molecular formula. For example, the HRMS data for the related diethyl (4-phenyl-1H-pyrrol-2-yl)phosphonate confirmed its formula with high accuracy. rsc.org

X-ray Crystallographic Analysis

X-ray crystallography offers the most definitive structural information, providing precise data on bond lengths, bond angles, and the three-dimensional packing of molecules in the solid state. While a crystal structure for the parent this compound is not available, likely because it exists as an oil at room temperature, analysis of crystalline derivatives provides critical insights into the core structure. rsc.org

Analysis of the crystal structure of a complex derivative, diethyl (1-benzyl-4-phenyl-3-trifluoromethyl-1H-pyrrol-2-yl)phosphonate, reveals key features of the pyrrolylphosphonate framework. The pyrrole ring is essentially planar, as expected for an aromatic system. The phosphorus atom adopts a tetrahedral geometry, with bond angles around it being close to the ideal 109.5°. The C-P bond length and the P=O and P-O bond lengths are consistent with those observed in other dialkyl arylphosphonates. Such studies confirm the connectivity established by NMR and provide an absolute reference for the solid-state conformation of the molecule. mdpi.com

Geometric Parameters: Dihedral Angles and Torsion Angles Analysis

A detailed analysis of the geometric parameters for this compound, including specific dihedral and torsion angles from experimental crystal structure determination, is not available in the reviewed scientific literature. While crystallographic data exists for substituted derivatives, such as Diethyl (1-benzyl-4-phenyl-3-trifluoromethyl-1H-pyrrol-2-yl)phosphonate, these findings are not directly transferable to the unsubstituted parent compound due to the significant electronic and steric influence of the substituents on the molecular conformation. iucr.orgiucr.org

For the substituted derivative, X-ray crystallography revealed specific P-O-C-C torsion angles for the diethyl phosphonate group of -178.47° and 106.72°, indicating a particular spatial arrangement of the ethyl chains. iucr.org The dihedral angles between the pyrrole ring and the benzyl (B1604629) and phenyl substituents were also determined to be 81.38° and 46.21°, respectively. iucr.orgiucr.org However, without a dedicated crystallographic or computational study for the unsubstituted this compound, its precise torsion and dihedral angles remain uncharacterized in the literature.

Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding Networks)

Specific details regarding the intermolecular and intramolecular interactions for this compound are not documented in the available literature, as this information is typically derived from single-crystal X-ray diffraction analysis, which has not been reported for this specific compound.

In a heavily substituted analogue, Diethyl (1-benzyl-4-phenyl-3-trifluoromethyl-1H-pyrrol-2-yl)phosphonate, the crystal structure reveals the presence of both intramolecular and intermolecular hydrogen bonds. iucr.orgiucr.org An intramolecular C-H···O hydrogen bond contributes to the stability of the molecular conformation. iucr.org In the crystal lattice, the molecules are linked into chains by intermolecular C-H···O and C-H···F hydrogen bonds. iucr.orgiucr.org Given the presence of the N-H group and the phosphoryl oxygen in the unsubstituted this compound, it is highly probable that its solid-state structure is also stabilized by hydrogen bonding networks, likely involving N-H···O=P interactions. However, without experimental data, the specific nature and geometry of these potential interactions remain speculative.

Theoretical and Computational Investigations of Pyrrolylphosphonate Chemistry

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure of many-body systems, like atoms and molecules. nih.gov It has been widely applied to elucidate reaction mechanisms in organic chemistry. researchgate.netresearchgate.net In the context of pyrrolylphosphonates, DFT studies help to map out the energy landscapes of synthetic routes, identifying the most probable reaction pathways. tubitak.gov.tr

DFT calculations can model the entire reaction process, from reactants to products, through various intermediate and transition states. numberanalytics.comresearchgate.net For instance, in the synthesis of substituted pyrroles, DFT can be used to understand the migration aptitude of different functional groups, which is governed by orbital overlap and the stability of intermediates. researchgate.net These computational studies can complement experimental findings and, in some cases, predict outcomes for reactions that have not yet been performed in a laboratory setting. nih.gov

One area where DFT has been particularly insightful is in understanding cycloaddition reactions. tubitak.gov.tr For example, the formation of the pyrrole (B145914) ring itself can be modeled to understand the thermodynamics and kinetics of the cyclization process. tubitak.gov.tr Furthermore, DFT can be used to study the mechanism of functionalization reactions on the pyrrole ring, such as phosphonylation. researchgate.net

Computational Modeling of Reaction Intermediates and Transition States

The fleeting nature of reaction intermediates and transition states makes their direct experimental observation challenging. mit.edu Computational modeling, particularly using DFT, provides a means to characterize these transient species. numberanalytics.com By calculating the geometries and energies of intermediates and transition states, chemists can gain a detailed understanding of the reaction mechanism at a molecular level. mit.edu

Transition state theory is a cornerstone of chemical kinetics, and computational modeling allows for the precise location of transition state structures on the potential energy surface. numberanalytics.commit.edu The energy of the transition state determines the activation energy of a reaction, which in turn governs the reaction rate. researchgate.net By comparing the activation energies of different possible reaction pathways, computational models can predict which pathway is kinetically favored. researchgate.net

Table 1: Computationally Modeled Intermediates in Pyrrole Synthesis

| Intermediate Type | Description | Role in Reaction |

| Lithiated Pyrrole | A pyrrole ring where a hydrogen atom has been replaced by a lithium atom. | Acts as a nucleophile to attack an electrophilic phosphorus reagent. mdpi.com |

| Phosphonium Salt | A positively charged phosphorus-containing species. | Forms upon reaction of a phosphorus compound with the pyrrole nucleophile. |

| Cycloaddition Adduct | An intermediate formed during a cycloaddition reaction to form the pyrrole ring. tubitak.gov.tr | Precursor to the final aromatic pyrrole ring. |

Prediction of Regioselectivity and Stereoselectivity in Synthetic Pathways

Many organic reactions can potentially yield multiple products, differing in the arrangement of atoms (regioisomers) or their three-dimensional orientation (stereoisomers). Predicting and controlling this selectivity is a major goal in synthetic chemistry. Computational methods have become indispensable tools for predicting the regioselectivity and stereoselectivity of reactions involving pyrrolylphosphonates. researchgate.netacs.org

DFT calculations can be used to determine the relative energies of different regioisomeric and stereoisomeric products and the transition states leading to them. researchgate.net The product that is formed through the lowest energy transition state is typically the major product observed experimentally.

For example, in the phosphonylation of a substituted pyrrole, the phosphonate (B1237965) group can potentially be introduced at different positions on the ring. DFT calculations can predict the most favorable position by analyzing the charge distribution and orbital energies of the pyrrole starting material. researchgate.net Similarly, if the reaction creates a new stereocenter, computational modeling can predict the preferred stereochemical outcome by comparing the energies of the diastereomeric transition states. acs.org

Table 2: Factors Influencing Selectivity in Pyrrolylphosphonate Synthesis

| Selectivity Type | Influencing Factors | Computational Prediction Method |

| Regioselectivity | Electronic effects (electron-donating/withdrawing groups), Steric hindrance. nih.gov | Analysis of frontier molecular orbitals (HOMO/LUMO), Calculation of transition state energies for different regioisomeric pathways. researchgate.net |

| Stereoselectivity | Chiral catalysts or auxiliaries, Steric interactions in the transition state. researchgate.net | Modeling of diastereomeric transition states, Calculation of energy differences between stereoisomeric products. acs.org |

By providing a detailed understanding of the factors that control selectivity, computational studies can guide the design of new synthetic strategies to produce Diethyl 1H-pyrrol-2-ylphosphonate and related compounds with high purity and efficiency. researchgate.net

Applications in Organic Chemistry As a Versatile Chemical Building Block

Precursors for the Synthesis of Diverse Heterocyclic Systems

The pyrrole (B145914) phosphonate (B1237965) scaffold is a valuable starting point for the synthesis of various other heterocyclic structures. The reactivity of the pyrrole ring, combined with the transformations available to the phosphonate group, allows for significant molecular diversification.

One key method involves the cyclization of Kabachnik-Fields adducts. The three-component reaction of acetylenic aldehydes, aromatic amines, and dialkyl phosphonates can be directed to produce dialkyl 1H-pyrrol-2-ylphosphonates through a 5-exo-dig cyclization pathway catalyzed by agents such as AuBr₃ or PdCl₂. beilstein-journals.org This approach highlights a convergent strategy to assemble the core pyrrole phosphonate structure.

Furthermore, derivatives of diethyl pyrrole phosphonate serve as intermediates for other classes of heterocycles. For instance, functionalized (pyrrolidin-2-yl)phosphonates and (5-oxopyrrolidin-2-yl)phosphonates can be synthesized through multi-step sequences starting from related phosphonate-containing precursors. mdpi.comnih.gov A synthetic strategy involving the 1,3-dipolar cycloaddition of a phosphonate-bearing nitrone with an appropriate dipolarophile yields an isoxazolidine (B1194047) intermediate. mdpi.comnih.gov This intermediate can then be transformed through steps like hydrogenation, mesylation, and intramolecular cyclization to produce functionalized non-aromatic pyrrolidine (B122466) and pyrrolidinone phosphonates, which are phosphonic acid analogues of the important amino acid proline. mdpi.commdpi.comnih.gov

Role in the Construction of Complex Molecular Architectures

The utility of diethyl 1H-pyrrol-2-ylphosphonate extends to the assembly of intricate molecular architectures, most notably in the synthesis of tetrapyrrole pigments, which are fundamental to many biological processes. thieme-connect.de

This compound derivatives are crucial building blocks for the C- and D-rings of phycocyanobilin, the chromophore unit in light-harvesting biliproteins. oup.commeral.edu.mm The synthesis of these components relies on the Horner-Emmons-type coupling reaction.

A key intermediate, Diethyl 1,5-dihydro-5-oxo-2H-pyrrol-2-ylphosphonate, can be regioselectively prepared from the corresponding 5-bromo-2-pyrrolylphosphonate derivative via acidic hydrolysis. meral.edu.mm This pyrrolinone phosphonate readily undergoes a base-mediated (e.g., DBU) coupling reaction with various aldehydes, including formyl-pyrrole derivatives that constitute the C-ring of the target pigment. oup.commeral.edu.mm This reaction efficiently forms the exocyclic double bond linking the C and D rings, a critical step in constructing the linear tetrapyrrole backbone. meral.edu.mm For example, Diethyl 4-ethyl-1,5-dihydro-3-methyl-5-oxo-2H-pyrrol-2-ylphosphonate (the D-ring) has been successfully coupled with a C-ring α-formylpyrrole derivative to yield the C/D-ring component of phycocyanobilin dimethyl ester in high yield. oup.com This methodology provides a significant improvement over previous synthetic routes, which often involved more steps or gave unsatisfactory yields. oup.com

Scaffold for the Development of Functionalized Aminophosphonate Derivatives

The this compound framework is an excellent scaffold for generating functionalized aminophosphonate derivatives, which are recognized as important bioisosteres of α-amino acids. nih.gov These compounds often exhibit interesting biological activities, acting as enzyme inhibitors or receptor ligands, because the tetrahedral phosphonate group can mimic the transition state of peptide bond hydrolysis. nih.govresearchgate.net

A powerful strategy to access these derivatives begins with the diastereoselective [3+2] cycloaddition of diethyl isocyanomethylphosphonates and N-substituted maleimides, which yields bicyclic α-iminophosphonates. nih.gov These iminophosphonates can be transformed into diversely substituted diethyl (pyrrolidin-2-yl)phosphonates. mdpi.comnih.gov The key transformations involve either the reduction of the imine functional group to an amine or the hydrolytic opening of the imide ring followed by reduction. mdpi.comnih.gov These reactions convert the α-iminophosphonate group into an α-aminophosphonate, providing access to a wide range of 2,3-di-, 2,2,3-tri-, and 2,2,3,4-tetrasubstituted (pyrrolidin-2-yl) phosphonates. nih.govresearchgate.net

For example, O,O-diethyl 3-aminomethyl-4-hydroxy(pyrrolidin-2-yl)phosphonate has been synthesized from an isoxazolidine precursor through a sequence of mesylation, hydrogenolysis to induce cyclization, and subsequent ammonolysis to introduce the amino group. mdpi.comnih.gov The resulting aminophosphonate derivatives are valuable for exploring structure-activity relationships, particularly as ligands for biological targets like imidazoline (B1206853) I₂ receptors. nih.gov

Utility in the Exploration of Novel Chemical Spaces in Heterocyclic Chemistry

The reactivity of this compound and its precursors facilitates the exploration of novel chemical spaces in heterocyclic chemistry, leading to the synthesis of previously inaccessible or complex ring systems.

One example is the development of a one-pot tandem reaction to synthesize nitrogen bridgehead heterocycles containing a phosphonate group. semanticscholar.org Using pyrrole-2-carbaldehyde derivatives as substrates, a sequence involving Sₙ2 substitution, deprotonation, nucleophilic addition, and elimination of water affords indolizine (B1195054) and pyrazolo[1,5-a]pyridine (B1195680) phosphonates in moderate to good yields under mild conditions. semanticscholar.org This method provides a novel and efficient route to fused heterocyclic systems that are of interest for their potential biological activities. semanticscholar.org

The influence of the phosphonate group can also be exploited to control reaction pathways. In the synthesis of substituted pyrroles and furans via heteronorbornadiene intermediates, replacing a tosyl group with a diethyl phosphonate group was found to alter the reactivity of the system. us.es This demonstrates how the electronic properties of the phosphonate can be harnessed to expand the scope of synthetic methodologies. Furthermore, the synthesis and crystallographic characterization of complex derivatives like Diethyl (1-benzyl-4-phenyl-3-trifluoromethyl-1H-pyrrol-2-yl)phosphonate illustrate the capacity of this building block to form elaborate, highly functionalized heterocyclic structures. iucr.org The ability to selectively catalyze different cyclization modes (e.g., 5-exo-dig vs. 6-endo-dig) from common precursors by simply changing the catalyst further underscores the role of this scaffold in accessing diverse heterocyclic families. beilstein-journals.org

Q & A

Basic Question: What are the key safety considerations when synthesizing Diethyl 1H-pyrrol-2-ylphosphonate?

Methodological Answer:

Synthesis involves handling hazardous intermediates like diazo compounds and reactive phosphonates. Prior to experimentation, conduct a thorough hazard analysis (e.g., using guidelines from Prudent Practices in the Laboratory) . Key steps include:

- Risk Mitigation : Use explosion-resistant glassware and remote stirring for diazo intermediates to prevent accidental detonation .

- Ventilation : Ensure fume hoods are rated for volatile organic compounds (VOCs) and toxic gases (e.g., CO) .

- Waste Disposal : Segregate phosphonate byproducts due to potential environmental toxicity; consult institutional protocols for organophosphorus waste .

Advanced Question: How can contradictory NMR data for this compound derivatives be resolved?

Methodological Answer:

Conflicting NMR signals (e.g., overlapping pyrrole proton peaks or phosphorus coupling inconsistencies) require multi-technique validation:

- Crystallographic Validation : Use SHELX or ORTEP-III to resolve ambiguities in molecular geometry. For example, SHELXL refines bond angles and torsional parameters to confirm substituent orientation .

- DFT Calculations : Compare experimental P NMR shifts with density functional theory (DFT)-predicted values to identify misassignments .

- Variable-Temperature NMR : Probe dynamic effects (e.g., ring puckering in pyrrole) that cause signal splitting at standard temperatures .

Basic Question: What purification strategies are effective for this compound?

Methodological Answer:

- Chromatography : Use silica gel with ethyl acetate/hexane gradients (3:7 ratio) to separate phosphonate esters from sulfonamide byproducts, as described in diazo compound syntheses .

- Recrystallization : Optimize solvent polarity (e.g., methanol/water mixtures) for high-purity crystals; monitor via TLC (Rf = 0.4 in EtOAc) .

- Distillation : For thermally stable derivatives, fractional distillation under reduced pressure (e.g., 0.1 mmHg at 80°C) minimizes decomposition .

Advanced Question: How can reaction yields for pyrrole-phosphonate conjugates be optimized?

Methodological Answer:

Low yields often stem from steric hindrance at the pyrrole C2 position or phosphonate electrophilicity. Strategies include:

- Catalytic Systems : Employ Pd(OAc)/Xantphos for Suzuki-Miyaura coupling to bypass steric effects; achieve >75% yield in aryl-phosphonate conjugates .

- Solvent Optimization : Use DMF for polar transition states or toluene for diazo stabilization, balancing reaction rate and intermediate stability .

- In Situ Monitoring : Track reaction progress via P NMR to identify quenching points and avoid over-oxidation .

Advanced Question: What analytical methods validate the structural integrity of this compound in complex matrices?

Methodological Answer:

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] with <5 ppm error; isotopic patterns distinguish phosphorus-containing species .

- X-Ray Photoelectron Spectroscopy (XPS) : Quantify phosphorus oxidation states (e.g., P=O vs. P-O bonds) to detect hydrolysis or degradation .

- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze volatile byproducts (e.g., ethyl esters) using NIST reference libraries for impurity profiling .

Basic Question: What are the applications of this compound in medicinal chemistry?

Methodological Answer:

- Prodrug Design : The phosphonate group enhances bioavailability of pyrrole-based antiviral agents (e.g., HIV protease inhibitors) via hydrolytic activation .

- Enzyme Inhibition : Serve as a transition-state analog for phosphatases; IC values are optimized by modifying the pyrrole substituents .

Advanced Question: How do solvent polarity and temperature affect the stability of this compound?

Methodological Answer:

- Accelerated Stability Studies : Store samples in acetonitrile (low nucleophilicity) at 40°C for 14 days; monitor degradation via HPLC (C18 column, 220 nm) .

- Arrhenius Analysis : Calculate activation energy (E) for hydrolysis in aqueous buffers (pH 2–10) to predict shelf-life under varying conditions .

Advanced Question: How can computational modeling guide the design of this compound derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.